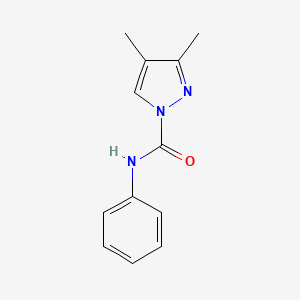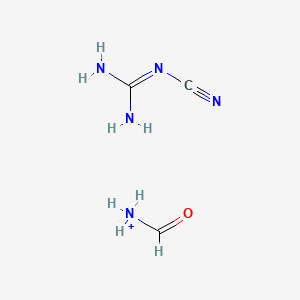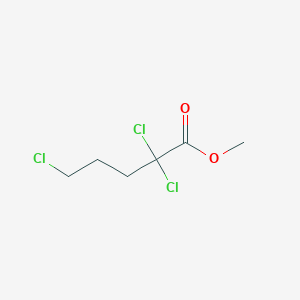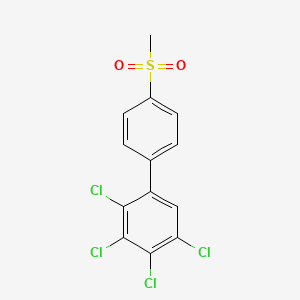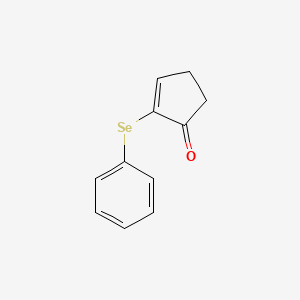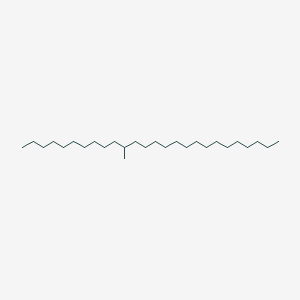
11-Methylhexacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56 . It is a methyl-branched alkane, specifically a derivative of hexacosane, where a methyl group is attached to the 11th carbon atom. This compound is part of a class of hydrocarbons known for their presence in natural waxes and their role in various biological functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced separation techniques like distillation and chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 11-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents, it can be converted to alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Formation of 11-methylhexacosanol, 11-methylhexacosanal, or 11-methylhexacosanoic acid.
Reduction: Pure this compound.
Substitution: 11-chloromethylhexacosane or 11-bromomethylhexacosane.
科学研究应用
11-Methylhexacosane has several applications across different fields:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in insect communication, particularly in pheromone signaling.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
作用机制
The mechanism of action of 11-Methylhexacosane in biological systems often involves its interaction with specific receptors or enzymes. In insects, for example, it may bind to olfactory receptors, triggering behavioral responses. The molecular pathways involved can include signal transduction mechanisms that lead to changes in gene expression or cellular activity .
相似化合物的比较
Hexacosane: A straight-chain alkane with no branching.
2-Methylhexacosane: Another methyl-branched isomer with the methyl group on the second carbon.
3-Methylhexacosane: Methyl group on the third carbon.
Uniqueness of 11-Methylhexacosane: this compound is unique due to its specific branching at the 11th carbon, which can influence its physical properties, such as melting point and solubility, as well as its biological activity. This specific structure can make it more effective in certain applications, such as in pheromone signaling in insects .
属性
CAS 编号 |
68547-06-8 |
|---|---|
分子式 |
C27H56 |
分子量 |
380.7 g/mol |
IUPAC 名称 |
11-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI 键 |
ATFOATQSPLHNOV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
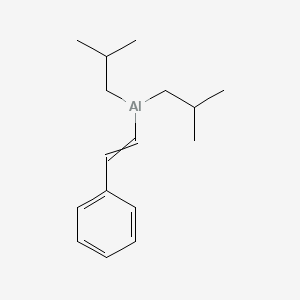
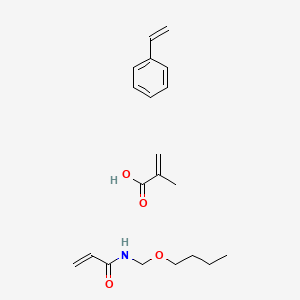

![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
